molecular formula C26H19N3O2S B4558018 N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B4558018
M. Wt: 437.5 g/mol
InChI Key: LUNWXISLGKFMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound with the molecular formula C26H19N3O2S. This compound is known for its unique structure, which includes a benzoxazole ring, a naphthalene ring, and a carbamothioyl group.

Scientific Research Applications

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups introduced .

Mechanism of Action

The mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the function of essential enzymes or disrupt the integrity of microbial cell membranes. In cancer research, it may interfere with cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzoxazole and naphthalene rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S/c1-16-7-2-4-10-19(16)25-28-22-15-18(13-14-23(22)31-25)27-26(32)29-24(30)21-12-6-9-17-8-3-5-11-20(17)21/h2-15H,1H3,(H2,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNWXISLGKFMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.